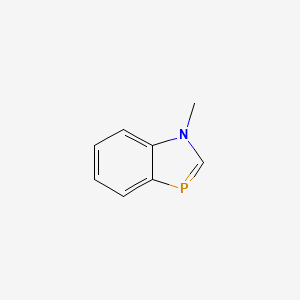

1-Methyl-1H-1,3-benzazaphosphole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84759-25-1 |

|---|---|

Molecular Formula |

C8H8NP |

Molecular Weight |

149.13 g/mol |

IUPAC Name |

1-methyl-1,3-benzazaphosphole |

InChI |

InChI=1S/C8H8NP/c1-9-6-10-8-5-3-2-4-7(8)9/h2-6H,1H3 |

InChI Key |

OPWAGKVVDAXDHR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=PC2=CC=CC=C21 |

Origin of Product |

United States |

Contextualization Within the Broader Field of Phosphole Chemistry

Phospholes, the phosphorus analogs of pyrroles, have a rich and varied chemistry. rsc.orgacs.org Their utility spans from being monodentate P-ligands and building blocks for polydentate ligands to precursors for other phosphorus heterocycles and subunits in π-conjugated systems. rsc.orgrsc.org This versatility has led to their application in molecular materials, medicine, and catalysis. rsc.org The electronic properties of phospholes can be finely adjusted by altering the substituents on the carbon or phosphorus atoms. rsc.org For instance, introducing methyl groups on the carbon atoms of the phosphole ring enhances its σ-donor ability. rsc.org

Unlike the planar structure of pyrrole, the phosphorus atom in phosphole has a pyramidal geometry, which results in very low aromaticity. frontiersin.org This structural characteristic makes conjugated molecules that include phosphole and its analogs of great interest. frontiersin.org The synthesis of phosphole derivatives can be achieved through various methods, including the use of zirconacyclopentadiene, which reacts with PhPX₂ to form phosphole derivatives. rsc.org

Significance of Phosphorus Nitrogen Heterocycles in Modern Synthesis and Materials Science

Heterocyclic compounds containing both phosphorus and nitrogen have become increasingly important in various scientific fields. rsc.orgchemrxiv.org Their recognized role in regulating enzymatic activities and the stability of biological systems has spurred significant research. clockss.org These compounds are crucial in the design of organic nanotubes, models for biological receptors, and ionophores. clockss.org In recent years, their application has expanded into luminescent materials, coordination chemistry, and as foundational units for inorganic polymers. rsc.orgchemrxiv.org

The synthesis of these heterocycles often involves the reaction of bifunctional starting molecules to form new bonds and create the ring structure. clockss.org A P-N bond formation is generally more straightforward than a P-C bond formation, as the latter can require reaction conditions unsuitable for multifunctional precursors. nih.gov The electronic properties of these molecules can be modified by attaching vicinal heteroatoms; for example, the π-acceptor character of phosphorus is enhanced by the presence of oxygen and/or nitrogen. nih.gov

Recent advancements in synthetic methodologies have provided rapid access to a wide array of functionalized heterocyclic compounds, which is critical for medicinal chemists looking to expand the available drug-like chemical space. rsc.org These heterocycles are integral to the production of dyes, polymers, and agrochemicals. msesupplies.comopenmedicinalchemistryjournal.com Their unique electronic properties, stemming from the presence of heteroatoms, are also harnessed in the development of organic conductors, semiconductors, and photovoltaic cells. msesupplies.com

Structural and Electronic Peculiarities of the 1 Methyl 1h 1,3 Benzazaphosphole Ring System

Ring-Forming Cyclization Strategies

The construction of the benzazaphosphole skeleton is primarily achieved through cyclization reactions that form the critical phosphorus-carbon and nitrogen-carbon bonds of the heterocyclic ring.

A principal and direct method for synthesizing the 1,3-benzazaphosphole ring system involves the condensation of an o-phosphinoaniline (also known as 2-aminophenylphosphine) with a suitable carbonyl-containing compound. nih.govfrontiersin.org This approach builds the five-membered ring by forming a C-N and a C-P bond in a cyclization step. The key precursor, an o-aminophenylphosphine, is often generated in situ or used immediately due to its high reactivity and sensitivity to oxidation. frontiersin.org

For instance, 2-aminophenyl(phenyl)phosphine can be used as a stable key intermediate to synthesize 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] acs.orgnih.govazaphosphole. nih.govfrontiersin.orgbohrium.comresearchgate.net The cyclization can be achieved with various carbonyl compounds, such as aldehydes or ketones. frontiersin.org For example, the reaction of a synthesized phosphine with acetaldehyde can construct the 1,3-azaphosphole analogous skeleton. frontiersin.org The dihydro product can then be aromatized to yield the final 1,3-benzazaphosphole.

A notable challenge in this methodology is the synthesis of the o-phosphinoaniline starting material. One practical route involves a palladium-catalyzed coupling reaction between a 2-bromoaniline and a phosphinate ester, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired phosphine. nih.govfrontiersin.org

Table 1: Examples of Cyclization Reactions with o-Phosphinoanilines

| Starting Phosphine | Carbonyl Reagent | Product | Reference |

|---|---|---|---|

| 2-(Phenylphosphanyl)aniline | Acetaldehyde | 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] acs.orgnih.govazaphosphole | nih.gov, frontiersin.org |

| 2-(Phenylphosphanyl)aniline | Acetylacetone | 1,3-Azaphosphole analogous skeleton | frontiersin.org |

| 2-Aminophenylphosphine | Various aldehydes/ketones | 2-Substituted-1,3-benzazaphospholes | frontiersin.org |

Transition metal catalysis, particularly with palladium, offers a powerful and versatile strategy for assembling the precursors required for benzazaphosphole synthesis. acs.orgclockss.org These methods often involve a multi-step sequence where the key C-N and C-P bonds are formed through catalyzed coupling reactions. acs.orgnih.gov

A representative synthesis of enantiomerically pure N-chirally substituted 1,3-benzazaphospholes illustrates this approach. acs.org The process begins with a palladium-catalyzed C-N coupling of a chiral primary amine with o-dibromobenzene. This is followed by a subsequent C-P coupling reaction with triethyl phosphite. The resulting phosphonate is then reduced to the corresponding phosphine using LiAlH₄. The final step is an acid-catalyzed cyclization with an acetal like Me₂NCH(OMe)₂, which serves as a one-carbon source, to furnish the aromatic 1,3-benzazaphosphole ring. acs.org

Similarly, palladium-catalyzed coupling between 2-bromoaniline and ethyl phenylphosphinate can be employed to form the C-P bond, yielding an ethyl (2-aminophenyl)(phenyl)phosphinate intermediate. nih.govfrontiersin.orgresearchgate.net This intermediate is then reduced to 2-(phenylphosphanyl)aniline, which can undergo cyclization as described in the previous section. nih.govfrontiersin.org These catalytic methods are crucial for efficiently creating the complex precursors needed for the final ring-closure. clockss.orgnih.gov

Beyond the direct condensation of o-phosphinoanilines, alternative routes have been devised to overcome some of the challenges associated with handling sensitive intermediates. nih.govfrontiersin.org One significant alternative involves the use of 2-bromophenyl isocyanide as a key, air-stable intermediate. nih.govfrontiersin.orgfrontiersin.org

In this synthetic pathway, a 2-bromoaniline is first converted to the corresponding formamide, which is then dehydrated to produce 2-bromophenyl isocyanide. nih.govfrontiersin.orgfrontiersin.org This isocyanide then undergoes a phosphorus functionalization step. However, this method has been noted to have limitations, including moderate yields for the phosphinylation and cyclization steps (around 60%) and a restriction of the substituent at the 2-position of the resulting benzazaphosphole to an aryl group. nih.govfrontiersin.org

Another alternative involves the reaction of 2-(phenylphosphanyl)aniline with 1,1'-thiocarbonyldiimidazole. This reaction, when heated in a solvent like THF, leads to the formation of 3-phenyl-1,3-dihydro-2H-benzo[d] acs.orgnih.govazaphosphole-2-thione in high yield. nih.govfrontiersin.org While this produces a thione derivative rather than the parent 1,3-benzazaphosphole, it represents a versatile ring-closure strategy for creating the core skeleton. nih.govfrontiersin.org

Functionalization and Derivatization Routes

Once the 1,3-benzazaphosphole ring system is constructed, its reactivity can be exploited to introduce a variety of functional groups, enabling the synthesis of a diverse library of derivatives.

The C-H bond at the 2-position of the 1,3-benzazaphosphole ring is acidic enough to be deprotonated by a strong base, generating a potent nucleophile known as a metallated 1,3-benzazaphospholide. The reaction of N-substituted 1,3-benzazaphospholes with tert-butyllithium (B1211817) (tBuLi), often in the presence of a potassium alkoxide like KOtBu, effectively leads to lithiation at the 2-position. acs.org

This C2-lithiated intermediate is a powerful synthetic tool. Its generation allows for the subsequent introduction of various functional groups through reactions with electrophiles. acs.org The reactivity of this metallated species forms the basis for a range of derivatization strategies. The stability and reactivity of the lithiated intermediate can be influenced by the nature of the substituent on the nitrogen atom. acs.org

The C2-lithiated 1,3-benzazaphospholide, generated as described above, readily reacts with a wide array of electrophiles. acs.org This allows for the precise and controlled introduction of substituents at the 2-position of the benzazaphosphole ring.

The scope of this functionalization is broad, enabling the synthesis of derivatives that would be difficult to access through direct cyclization methods. For example, quenching the lithiated intermediate with different electrophilic reagents can install alkyl, silyl, or other functional groups. This post-cyclization functionalization strategy is a key method for diversifying the structures and properties of 1,3-benzazaphospholes. acs.org However, it is noted that certain substituents on the benzazaphosphole, such as an anisyl group, can lead to competing lithiation at other positions on the molecule, which can complicate the reaction outcome. acs.org

Table 2: Functionalization of 1,3-Benzazaphospholes via Lithiation

| Benzazaphosphole Derivative | Reagents | Intermediate | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|---|

| N-Chirally substituted 1,3-benzazaphosphole | 1. tBuLi, KOtBu | 2-Lithiated benzazaphospholide | 2. Electrophile (E+) | 2-Substituted-1,3-benzazaphosphole | acs.org |

Development of Highly Substituted Benzazaphospholes

The synthesis of highly substituted 1,3-benzazaphospholes has been an area of active research, driven by the desire to modulate the electronic and steric properties of these heterocycles for various applications. frontiersin.org Researchers have explored various strategies to introduce substituents at the nitrogen, phosphorus, and carbon atoms of the benzazaphosphole core.

A significant advancement in this area involves the use of a stable and easy-to-handle key intermediate, 2-aminophenyl(phenyl)phosphine. frontiersin.orgnih.gov This intermediate circumvents the use of highly air- and moisture-sensitive and toxic reagents often required in conventional synthetic routes. frontiersin.orgfrontiersin.org The synthesis of this key intermediate is achieved through a palladium-catalyzed cross-coupling reaction between 2-bromoaniline and ethyl phenylphosphinate, followed by reduction. researchgate.net

The general approach for synthesizing substituted 2,3-dihydro-1H-benzo[d] researchgate.netbohrium.comazaphospholes involves the cyclization of the 2-(phenylphosphanyl)aniline intermediate with various electrophiles. frontiersin.org For instance, the reaction with acetaldehyde leads to the formation of 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] researchgate.netbohrium.comazaphosphole. frontiersin.orgnih.gov This method provides a practical and versatile route to a range of substituted benzazaphosphole analogues. frontiersin.org

Another strategy for creating diversity in benzazaphosphole structures is through the derivatization of the phosphorus atom. P-halogenated benzazaphospholes have been synthesized by the dearomatization of an N-Dipp (Dipp = 2,6-diisopropylphenyl)-substituted benzazaphosphole with HCl to generate the P-chloro derivative. acs.org This P-chloro compound can then undergo substitution reactions with other halide sources to yield P-fluoro, P-bromo, and P-iodo analogues. acs.org

Furthermore, P-alkynyl functionalized benzazaphospholes have been prepared. rsc.org This involves the reaction of a P-chloro benzazaphosphole with a Grignard reagent, such as bromo(phenylethynyl)magnesium, to introduce an alkynyl group at the phosphorus center. rsc.org These synthetic efforts have expanded the library of available benzazaphosphole derivatives, enabling the fine-tuning of their properties for specific applications.

The synthesis of various substituted benzazaphospholes is summarized in the table below, highlighting the diversity of achievable structures.

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | 2-(Phenylphosphanyl)aniline | Acetaldehyde | 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] researchgate.netbohrium.comazaphosphole | N/A |

| 2 | 2-(Phenylphosphanyl)aniline | 1,1'-Thiocarbonyldiimidazole | 3-Phenyl-2,3-dihydro-1H-benzo[d] researchgate.netbohrium.comazaphosphole-2-thione | 97 |

| 3 | N-Dipp-benzazaphosphole | HCl | 1-Chloro-N-Dipp-benzazaphosphole | N/A |

| 4 | 1-Chloro-N-Dipp-benzazaphosphole | Halide Source | 1-Fluoro/Bromo/Iodo-N-Dipp-benzazaphosphole | N/A |

| 5 | P-Chloro-benzazaphosphole | BrMgCCPh | P-Alkynyl-benzazaphosphole | N/A |

N/A: Yield not available in the provided search results.

Detailed research findings have demonstrated the successful synthesis and characterization of these highly substituted benzazaphospholes. For example, the palladium-catalyzed coupling of 2-bromoaniline with ethyl phenylphosphinate, a key step in forming the precursor for many substituted benzazaphospholes, proceeds in good yield. frontiersin.org The subsequent reduction with lithium aluminum hydride (LiAlH₄) to form the stable 2-(phenylphosphanyl)aniline intermediate has been reported with a 72% yield. frontiersin.orgnih.gov The structures of these novel compounds are typically confirmed using multinuclear NMR spectroscopy (³¹P{¹H}, ¹H, ¹³C{¹H}), elemental analysis, and X-ray crystallography. bohrium.comacs.org

Cycloaddition Reactions Involving the P=C Bond

The phosphorus-carbon double bond in this compound is a key site for cycloaddition reactions, enabling the synthesis of various polycyclic phosphorus-containing compounds.

Diels-Alder Type Reactions with Dienes and Dienophiles

While 1,3-benzazaphospholes are generally stable, their P=C bond can participate in Diels-Alder type reactions, although often requiring specific conditions or activating substituents. For instance, unlike the more reactive 1,3-benzazarsole homologues which react with 2,3-dimethylbutadiene upon prolonged heating, this compound and related compounds have been found to be unreactive towards this diene even at elevated temperatures. d-nb.info However, the reactivity can be enhanced. For example, a P-W(CO)₅ complex of a 1,3-benzazaphosphole, while failing to undergo lithiation and subsequent functionalization, demonstrates the influence of metal coordination on the electronic properties of the P=C bond. acs.org

In contrast to the sluggish reactivity with simple dienes, 1,2-dimethyl-1,3-benzazaphosphole exhibits different behavior with more reactive dienophiles like tetrachloro-o-benzoquinone (o-chloranil). d-nb.info This reaction leads to a bis-addition product through simultaneous cycloaddition of two molecules of o-chloranil, resulting in a zwitterionic compound with a hexacoordinate λ⁵-phosphorus atom. d-nb.info This highlights that the nature of the dienophile is crucial in promoting cycloaddition reactions with the otherwise stable P=C bond of benzazaphospholes.

[1+4]-Cycloadditions with Electron-Deficient Reagents

This compound and its derivatives readily undergo [1+4]-cycloaddition reactions with electron-deficient reagents. A notable example is the reaction with o-chloranil (tetrachloro-o-benzoquinone - TCBQ). d-nb.inforesearchgate.net NH-functional 1H-1,3-benzazaphospholes react rapidly with two equivalents of TCBQ to form high-melting zwitterionic σ⁶λ⁵-phosphorus compounds. d-nb.inforesearchgate.net Even when the reactants are used in a 1:0.5 molar ratio, the reaction proceeds to yield the cycloaddition product in high yield relative to TCBQ. d-nb.inforesearchgate.net

The reaction of 1,2-dimethyl-1,3-benzazaphosphole with TCBQ results in the simultaneous cycloaddition of two molecules of the quinone to yield a zwitterionic bis-addition product containing a hexacoordinate λ⁵-phosphorus. d-nb.info This reactivity is distinct from that of 1,3-benzoxaphospholes, which primarily undergo a [2+4] cycloaddition with TCBQ, followed by a slower [1+4]-oxidative addition of a second TCBQ molecule. d-nb.info

Organometallic and Heteroatom Chemistry

The phosphorus and nitrogen atoms in this compound provide sites for reactions with organoelement and organometal halides, as well as for coordination to transition metals.

Reactions with Organoelement and Organometal Halides

The reactivity of metalated 1,3-benzazaphospholes with various halides has been explored. Lithiation of N-substituted 2H-1,3-benzazaphospholes can lead to either C-H metalation or addition at the P=C bond, providing access to 2-functionally substituted benzazaphospholes. researchgate.net For instance, 2-lithio-1-methyl-1,3-benzazaphosphole, an isolable and stable P-C(Li)-N-R heterocycle, reacts with organoelement and organometal halides to furnish a variety of novel functionally substituted 1,3-benzazaphospholes. acs.orgdntb.gov.ua

Reactions of the lithiated species with Me₃SnCl, CpFe(CO)₂I, and CpW(CO)₃Cl occur preferentially at the phosphorus atom, yielding the corresponding stannyl (B1234572) or organotransition metal derivatives. researchgate.net Silylation can occur at either the nitrogen or phosphorus atom, with the outcome dependent on the steric and electronic effects of the substituent at the 2-position. researchgate.net Similarly, acylation with acetyl and pivaloyl chloride also occurs at the phosphorus atom. researchgate.net

Complexation with Transition Metals as σ-Donor and π-Acceptor Ligands

1H-1,3-Benzazaphospholes react with transition metal carbonyl complexes such as M(CO)₅(THF) (where M = Cr, Mo, W) to form thermally and relatively air-stable η¹-(1H-1,3-Benzazaphosphole-P)M(CO)₅ complexes. researchgate.net In these complexes, the benzazaphosphole acts as a ligand, coordinating to the metal center through the phosphorus atom.

A significant characteristic of these complexes is the substantial upfield shift observed in the ³¹P NMR spectra, particularly for the molybdenum and tungsten complexes. acs.orgresearchgate.net This contrasts with the downfield shifts typically seen for phosphine-M(CO)₅ complexes and indicates that benzazaphospholes function as weak σ-donors but efficient π-acceptor ligands. acs.orgresearchgate.net The considerable acceptor character is attributed to the low-lying π* orbitals of the P=C bond. Attempts to functionalize a P-W(CO)₅ complex of 1,3-benzazaphosphole through lithiation were unsuccessful. acs.org However, the reaction of 1-methyl-2-stannyl- and 1-methyl-2-phosphino-1,3-benzazaphosphole with W(CO)₅(THF) demonstrated that complexation preferentially occurs at the phosphorus atom of the benzazaphosphole ring over the phosphino (B1201336) substituent. acs.org

Reactivity at the Nitrogen Center

The nitrogen atom in the 1,3-benzazaphosphole ring system also exhibits reactivity, particularly in metalation reactions. The NH-functional 1H-1,3-benzazaphospholes can be deprotonated at the nitrogen atom using strong bases like tert-butyllithium (t-BuLi). researchgate.net This lithiation occurs with high selectivity at the nitrogen, forming ambident anions. researchgate.net

The resulting lithium benzazaphospholides can then react with various electrophiles. For example, the reaction of these lithiated species with alkyl halides leads to the formation of 3-alkyl-1,3-benzazaphospholes, with the alkyl group attaching to the phosphorus atom. researchgate.net The reaction of the tungsten pentacarbonyl complexes of 1H-1,3-benzazaphospholes with t-BuLi also shows a preference for reaction at the nitrogen atom. researchgate.net In some cases, addition at the P=C bond is observed as a minor competing process. researchgate.net Nickelocene also reacts with NH-functional benzazaphospholes, resulting in metalation at the NH function. researchgate.net

Oxidation and Other Functional Group Transformations

The chemical reactivity of this compound, particularly its behavior under oxidative conditions, reveals transformation pathways that significantly alter the core heterocyclic structure. Research into the reactions of N-substituted 1,3-benzazaphospholes with potent oxidizing agents has provided insight into the stability and reactivity of the P=C bond within the five-membered ring.

Detailed research findings have demonstrated that N-alkylated 1,3-benzazaphospholes undergo complex transformations when treated with o-chloranil (tetrachloro-o-benzoquinone, TCBQ). Specifically, the reaction of 1,2-Dimethyl-1,3-benzazaphosphole, a closely related derivative, with o-chloranil does not result in a simple oxidation at the phosphorus center. Instead, it engages in a simultaneous cycloaddition of two molecules of the oxidizing agent. d-nb.info This process leads to the formation of a high-melting, zwitterionic bis-addition product. d-nb.info

In this transformation, the original P=C bond of the benzazaphosphole ring is cleaved. This is followed by a cycloaddition with two equivalents of o-chloranil, resulting in a product with a hexacoordinate λ5-phosphorus atom. d-nb.info This type of reaction underscores the susceptibility of the phosphorus center to oxidative addition, leading to an expansion of its coordination sphere and a complete rearrangement of the initial heterocyclic system. While NH-functional 1H-1,3-benzazaphospholes also react with o-chloranil to form zwitterionic σ6λ5-phosphorus compounds, the N-methylated analogue displays a distinct reactivity pattern involving a bis-addition. d-nb.info

The following table summarizes the observed transformation of a representative N-methylated 1,3-benzazaphosphole with an oxidizing agent.

| Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Product | Observations | Ref. |

| 1,2-Dimethyl-1,3-benzazaphosphole | o-Chloranil (TCBQ) | 1:2 | Zwitterionic bis-addition product with hexacoordinate λ5-phosphorus | High-melting solid; insoluble in most common solvents. d-nb.info | d-nb.info |

This reactivity highlights a significant pathway for the functional group transformation of the 1,3-benzazaphosphole scaffold, demonstrating that oxidation can lead to profound structural changes beyond simple P-oxidation.

Advanced Spectroscopic and Structural Characterization in 1 Methyl 1h 1,3 Benzazaphosphole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. For 1-methyl-1H-1,3-benzazaphosphole, a comprehensive analysis involves ¹H, ¹³C, and ³¹P NMR studies.

Proton (¹H) NMR Analysis

Proton NMR spectra offer insights into the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. In the case of this compound derivatives, the protons on the aromatic rings and the methyl group exhibit characteristic signals. The coupling between adjacent protons provides valuable information about their spatial relationships.

Detailed assignments of proton signals are crucial for confirming the substitution pattern on the benzazaphosphole core.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J in Hz) |

| Aromatic Protons | 6.80 - 8.00 | Multiplet |

| N-CH₃ | ~3.70 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and any substituents on the benzazaphosphole ring.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of neighboring atoms. The phosphorus-carbon coupling constants (J-C) are particularly informative for assigning carbons adjacent to the phosphorus atom. A review of ¹³C-NMR spectra of various benzazoles aids in the precise assignment of chemical shifts and understanding the electronic effects within the heterocyclic system. nih.gov

| Carbon Assignment | Chemical Shift (δ) in ppm | P-C Coupling Constant (J-C) |

| C=P | ~170 - 180 | ~40 - 50 Hz |

| Aromatic C (quaternary) | ~140 - 155 | Variable |

| Aromatic C-H | ~110 - 135 | Variable |

| N-CH₃ | ~30 - 35 | ~5 - 10 Hz |

Note: These are approximate ranges, and specific values depend on the molecular structure and experimental conditions.

Phosphorus (³¹P) NMR Spectroscopic Investigations, including Coordination Shifts

Phosphorus-31 NMR is a powerful technique for studying phosphorus-containing compounds. The ³¹P chemical shift is highly sensitive to the coordination number, geometry, and electronic environment of the phosphorus atom. For 1-methyl-1H-1,3-benzazaphospholes, the ³¹P NMR spectrum typically shows a single resonance in the region characteristic of trivalent phosphorus.

A significant aspect of ³¹P NMR spectroscopy is the analysis of coordination shifts (Δδ), which is the change in chemical shift upon coordination of the phosphorus atom to a metal center. researchgate.netresearchgate.net This shift provides valuable information about the nature of the metal-phosphorus bond. researchgate.netresearchgate.net A downfield shift (positive Δδ) is often observed upon coordination, indicating a decrease in electron density at the phosphorus nucleus. The magnitude of the coordination shift can be correlated with the nature of the metal and the other ligands in the coordination sphere. researchgate.netresearchgate.netdntb.gov.ua

| Compound/Complex | ³¹P Chemical Shift (δ) in ppm | Coordination Shift (Δδ) in ppm |

| Free this compound | ~70 - 80 | - |

| Metal Complex (e.g., with W, Mo, etc.) | Varies significantly | Dependent on metal and ligands |

The coordination shift is calculated as δ(complex) - δ(ligand).

X-ray Diffraction Crystallography for Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction studies on derivatives of 1H-1,3-benzazaphosphole have been crucial for accurately determining their molecular geometry. For instance, in a related 2-(2,2'-dithiophene)-1H-1,3-benzazaphosphole, the key bond lengths and angles were precisely measured. nsf.gov The P=C bond length is typically around 1.745 Å, and the P-C bond within the five-membered ring is about 1.800 Å. nsf.gov The bond angles within the azaphosphole ring, such as the C1–P–C2 angle of approximately 88.8°, are characteristic of such heterocyclic systems. nsf.gov These structural parameters provide a solid foundation for understanding the electronic structure and reactivity of these molecules. nsf.gov

| Bond/Angle | Typical Value |

| P=C Bond Length | ~1.74 - 1.75 Å |

| P-C Bond Length | ~1.80 - 1.82 Å |

| N-C (imine) Bond Length | ~1.35 - 1.36 Å |

| N-C (aryl) Bond Length | ~1.38 - 1.39 Å |

| C-P-C Angle | ~88 - 91° |

| N-C-P Angle | ~113 - 115° |

| C-N-C Angle | ~114 - 116° |

Data is based on derivatives of 1H-1,3-benzazaphosphole. nsf.gov

Elucidation of Supramolecular Assemblies and Packing

The way molecules pack in a crystal, known as supramolecular assembly, is determined by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.netresearchgate.net In the crystal structures of 1,3-benzazaphosphole derivatives, π-π stacking interactions between the aromatic rings are often observed, with centroid-to-centroid distances of around 3.45 Å. nsf.gov These interactions can influence the material's bulk properties. The analysis of the crystal packing reveals how individual molecules organize to form larger, ordered structures, which is critical for the design of materials with specific properties. nsf.govresearchgate.net

Computational and Theoretical Studies on 1 Methyl 1h 1,3 Benzazaphosphole

Electronic Structure and Bonding Characterization

The electronic structure and bonding of 1H-1,3-benzazaphospholes are of significant interest due to their potential applications in luminescent materials. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating these characteristics.

Assessment of Aromaticity and Electron Delocalization

The 1H-1,3-benzazaphosphole ring system features a degree of π-conjugation. rsc.org The presence of both nitrogen and phosphorus heteroatoms within the five-membered ring fused to a benzene (B151609) ring creates a unique electronic environment. The planarity of the benzazaphosphole ring, as confirmed by X-ray diffraction studies of its derivatives, facilitates a high degree of π-conjugation. rsc.org

The nature of the substituent at the 2-position of the benzazaphosphole ring has a marked influence on the extent of electron delocalization. rsc.orgresearchgate.net For instance, the introduction of aromatic substituents, such as thiophene (B33073), leads to enhanced π-conjugation, which is evident from the red-shift in the absorption wavelengths of these derivatives compared to those with aliphatic substituents like a methyl group. researchgate.netnsf.gov This enhanced delocalization extends across the entire π-conjugated system. nsf.gov The delocalization across the N-C-P array is a key feature of these molecules. nsf.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the electronic properties and reactivity of molecules. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

In the case of 2-substituted-1H-1,3-benzazaphospholes, the HOMO-LUMO gap is influenced by the nature of the substituent at the 2-position. nsf.gov Computational studies have shown that extending the π-conjugation by introducing aromatic substituents leads to a smaller HOMO-LUMO gap. nsf.gov For example, the calculated energy gap decreases when moving from a methyl substituent to a thiophene substituent, and further to a dithiophene substituent. nsf.gov This trend is consistent with the observed red-shift in the absorption spectra of these compounds. researchgate.netnsf.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov

| Compound (Substituent at 2-position) | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| 2-methyl-1H-1,3-benzazaphosphole analogue | 7.35 | nsf.gov |

| 2-(2-thienyl)-1H-1,3-benzazaphosphole | Not explicitly stated, but implied to be between 7.35 and 7.08 | nsf.gov |

| 2-(2,2'-dithiophen-5-yl)-1H-1,3-benzazaphosphole | 7.08 | nsf.gov |

Mechanistic Insights from Computational Simulations

Computational simulations provide a powerful tool to understand the reaction mechanisms and excited-state dynamics of 1H-1,3-benzazaphospholes.

Rationalization of Reaction Pathways and Selectivity

Modeling of Excited State Relaxation Processes

The photoluminescence of 2-R-1H-1,3-benzazaphospholes is a key area of investigation where computational modeling has provided significant insights. rsc.orgrsc.org The excited-state relaxation processes, which determine the fluorescence quantum yield, are a competition between radiative decay (fluorescence) and non-radiative decay pathways, including intersystem crossing (ISC) to triplet states. nsf.gov

Computational models have been used to calculate the rates of fluorescence (kfl) and intersystem crossing (kisc) from the first excited singlet state (S1). nsf.gov A higher fluorescence quantum yield is associated with a larger ratio of kfl to kisc. nsf.gov The nature of the substituent at the 2-position plays a crucial role in these rates. For instance, a 2-thiophene substituted benzazaphosphole was found to have the most favorable kfl:kisc ratio, leading to the highest fluorescence quantum yield compared to methyl and dithiophene substituted analogues. nsf.gov

The ability of the molecule to adopt a planar geometry in the excited state is another critical factor influencing photoluminescence. rsc.org Steric hindrance can lead to deviations from planarity, which in turn can reduce the efficiency of π-conjugation and photoluminescence. rsc.org The large Stokes shifts observed in some of these compounds can be attributed to significant changes in bond lengths upon excitation. nsf.gov

| Compound (Substituent at 2-position) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 2-methyl-1H-1,3-benzazaphosphole analogue | 297 | 407 | 0.08 | nsf.govrsc.org |

| 2-(2-thienyl)-1H-1,3-benzazaphosphole | 335 | 470 | 0.53 | nsf.govrsc.org |

| 2-(2,2'-dithiophen-5-yl)-1H-1,3-benzazaphosphole | 398 | 508 | 0.12 | nsf.govrsc.org |

Prediction and Correlation with Experimental Data

A key strength of computational chemistry lies in its ability to predict molecular properties and correlate them with experimental data. nih.govrsc.org For 2-substituted-1H-1,3-benzazaphospholes, DFT calculations have shown excellent agreement with experimental findings. rsc.orgnsf.gov

Calculated ground-state structural parameters, such as bond lengths and angles, for derivatives of 1H-1,3-benzazaphosphole have been found to correspond well with values obtained from X-ray crystallography. nsf.gov The calculated bond lengths are typically within 0.15 Å of the measured data, and bond angles are within one degree. nsf.gov

Furthermore, time-dependent DFT (TD-DFT) calculations have been successfully used to predict the photophysical properties of these compounds. rsc.org The calculated absorption and emission wavelengths show good correlation with the experimental UV/Vis absorption and fluorescence spectra. nsf.gov These computational methods have been instrumental in explaining the observed trends in absorption maxima and the influence of substituents on the photophysical properties of the benzazaphosphole system. researchgate.netnsf.gov

Applications and Future Research Directions of 1 Methyl 1h 1,3 Benzazaphosphole Frameworks

Applications in Catalysis and Organometallic Chemistry

The ability of the phosphorus center in 1,3-benzazaphospholes to act as a ligand for transition metals is a cornerstone of their application in catalysis. These compounds can be tailored to create ligands with specific steric and electronic properties, influencing the activity and selectivity of catalytic transformations.

The 1,3-benzazaphosphole scaffold has been systematically developed to create a diverse family of ligands for homogeneous catalysis. Early studies demonstrated their potential as hybrid ligands, capable of coordinating to metals like tungsten to form stable organometallic complexes such as bap-W(CO)₅. tandfonline.com In these complexes, the benzazaphosphole unit acts as a stronger π-acceptor than a σ-donor.

Further research has focused on creating more sophisticated and catalytically useful ligands. By introducing bulky N-substituents (e.g., adamantyl, 2,6-diisopropylphenyl), chemists have been able to control the steric environment around the phosphorus atom. acs.org This allows for the synthesis of novel P,P′-hybrid ligands that combine the π-acidic, low-coordinated phosphorus of the benzazaphosphole ring with a basic and bulky di-tert-butylphosphanyl group. acs.org

A significant advancement in this area is the synthesis of enantiomerically pure N-chirally substituted 1,3-benzazaphospholes. These chiral ligands are valuable in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product molecule. acs.org The development extends to dihydro-benzazaphospholes, which function as a novel class of sterically congested and basic dialkylaryl phosphine ligands, further expanding their catalytic utility. acs.orgresearchgate.net

The tailored electronic and steric properties of 1,3-benzazaphosphole-based ligands have enabled their use in specific catalytic organic reactions. A notable application is in the nickel-catalyzed oligomerization of ethylene. tandfonline.com Dihydro-benzazaphosphol-2-carboxylate ligands, when complexed with nickel, form active catalysts for this transformation. tandfonline.comacs.org

These catalyst systems demonstrate considerable efficiency in converting ethylene gas into longer-chain α-olefins and polyethylene. The performance of the catalyst, including turnover number (TON) and the properties of the resulting polymer, can be influenced by the specific structure of the benzazaphosphole ligand.

Table 1: Ethylene Oligomerization/Polymerization using Dihydro-benzazaphosphole/Nickel Catalysts acs.org

| Ligand/Catalyst System | C₂H₄ Conversion (%) | TON (mol/mol) | Polymer Amount (g) | Polymer Properties (M NMR) | α-Olefins (%) |

|---|---|---|---|---|---|

| 12a / Ni(COD)₂ | 99 | 7228 | 11.7 | 870 | 87 |

| 12b / Ni(COD)₂ | 97.5 | 7368 | 11.6 | 900 | 89 |

Conditions: Batch polymerization in THF, initial ethylene pressure 40-45 bar, reaction start at approx. 70 °C. acs.org

This application highlights the successful transition from ligand design to practical use in promoting a specific and industrially relevant organic transformation.

Development as Functional Materials

The extended π-conjugation inherent in the 1,3-benzazaphosphole framework makes these compounds attractive candidates for the development of novel functional materials, particularly in the field of optoelectronics.

1,3-Benzazaphospholes (BAPs) are a class of organic π-conjugated materials whose electronic properties can be finely tuned, making them potential candidates for semiconducting materials in optoelectronic devices. nsf.gov The incorporation of the phosphorus-carbon (P=C) double bond into the aromatic system allows for unique electronic delocalization. nsf.govfrontiersin.org

The electronic properties, such as the HOMO-LUMO gap, can be modulated by chemical modification, particularly by changing the substituent at the 2-position of the benzazaphosphole ring. nsf.gov For instance, replacing an aliphatic group like methyl with an aromatic group like thiophene (B33073) enhances the π-conjugation, leading to a red-shift in the material's absorption wavelength. nsf.gov This tunability is a key feature in designing materials for specific applications like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. frontiersin.org

While the synthesis of 1,3-benzazaphospholes has been known for some time, their potential as luminescent materials has only recently been explored in detail. nsf.gov Research has shown that select derivatives can exhibit significant photoluminescence. nsf.govresearchgate.net The nature of the substituent at the 2-position plays a critical role in the emission properties. nsf.gov

A comparative study of 1-methyl-1H-1,3-benzazaphosphole derivatives reveals a dramatic difference in fluorescence based on the 2-substituent. The 2-methyl substituted analogue is only weakly emissive, whereas derivatives bearing one or two thiophene rings show significant fluorescence. nsf.govresearchgate.net The 2-(2-thienyl) derivative, in particular, displays a high fluorescence quantum yield (Φ = 0.53). nsf.govresearchgate.net This enhancement is attributed to better electron delocalization across the extended π-system. nsf.gov Computational studies suggest that the higher quantum yields are associated with a favorable ratio of the rate of fluorescence (k) to the rate of intersystem crossing (kᵢₛ꜀), which is a competing non-radiative decay pathway. nsf.gov

Table 2: Photophysical Properties of 2-Substituted this compound Derivatives nsf.gov

| Compound (2-Substituent) | λₘₐₓ (abs) (nm) | λₘₐₓ (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Methyl | 297 | 407 | 110 | 0.08 |

| 2-Thiophene | 335 | 470 | 135 | 0.53 |

| 2,2'-Dithiophene | 398 | 508 | 110 | 0.12 |

Data recorded in dry, degassed CH₂Cl₂. nsf.gov

This ability to engineer the photophysical properties through synthetic modification underscores the potential of these frameworks in creating new dyes and emissive materials.

The reactivity of the 1,3-benzazaphosphole ring system allows it to serve as a precursor for the synthesis of polymers and advanced hybrid materials through multiple strategies.

One approach involves using metal complexes of benzazaphospholes as initiators for polymerization. For example, tungsten pentacarbonyl complexes of benzazaphospholes, when activated by a silver salt (Ag⁺), can initiate the ring-opening polymerization (ROP) of cyclic ethers such as oxetane and various epoxides. tandfonline.comresearchgate.net In this role, the benzazaphosphole complex facilitates the formation of a polymer from other monomer units.

A second approach involves the direct polymerization of the benzazaphosphole monomer itself. Electropolymerization has been explored as a viable route to obtaining conjugated phosphorus-containing materials. proquest.com Studies on a bithiophene-substituted 1,3-benzazaphosphole showed that repeated cyclic voltammetry experiments resulted in the formation of a blue film on the working electrode, indicating the creation of a polymeric material directly from the monomer unit. proquest.com These methods open pathways to new classes of polymers where the unique properties of the benzazaphosphole nucleus are incorporated into a macromolecular structure.

Contributions to Medicinal Chemistry Scaffolds

Five-membered heterocyclic compounds that incorporate both phosphorus and nitrogen are recognized for their promising pharmacological potential; however, specific examples of their extensive use have been somewhat limited due to challenges in their synthesis. nih.gov The instability of trivalent phosphorus functional groups towards air and water has historically presented a hurdle to the widespread synthesis and exploration of these compounds in medicinal chemistry. nih.gov

Despite these challenges, the 1,3-benzazaphosphole framework is considered a valuable scaffold for the following reasons:

Structural Analogy to Bioactive Molecules: The benzazaphosphole core is analogous to other benzo-fused five-membered heterocyclic systems, such as benzimidazoles, benzothiazoles, and indoles, which are prevalent in a multitude of FDA-approved drugs and biologically active compounds. This structural similarity suggests that 1,3-benzazaphospholes could interact with similar biological targets.

Unique Properties of the Phosphorus Atom: The inclusion of a phosphorus atom in the heterocyclic ring imparts unique stereoelectronic properties compared to its carbon, nitrogen, or sulfur counterparts. The larger atomic size, different bond angles, and the ability of phosphorus to exist in various oxidation states (III and V) and coordination numbers can lead to novel binding interactions with biological macromolecules. This offers an opportunity to modulate physicochemical properties like lipophilicity, polarity, and metabolic stability, which are critical for drug design.

Scaffold for Derivatization: The this compound structure provides multiple sites for chemical modification. Substitutions at the phosphorus atom, the nitrogen atom, the benzene (B151609) ring, and the C2 position can generate a large library of derivatives. This chemical diversity is essential for exploring structure-activity relationships (SAR) and optimizing compounds for specific biological targets.

Although detailed research findings on the specific biological activities of this compound are not yet widely published, the development of practical synthetic routes for analogues like 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govazaphosphole is a crucial first step towards their biological evaluation. nih.gov The availability of stable synthetic intermediates, such as 2-aminophenyl(phenyl)phosphine, is expected to facilitate the synthesis of a wider range of 1,3-benzazaphosphole derivatives for pharmacological screening. nih.gov

Future Perspectives and Emerging Fields of Research

The future of the this compound framework appears to be branching into several exciting directions, spanning from materials science to the continued, albeit exploratory, path toward medicinal applications.

Emerging Applications in Materials Science: A significant area of emerging research for 1H-1,3-benzazaphospholes is in the field of optoelectronics. nsf.govnih.gov Recent studies have demonstrated that certain 2-substituted 1H-1,3-benzazaphospholes can exhibit significant photoluminescence. nsf.govnih.govresearchgate.netnih.gov For instance, a 2-methyl substituted analogue was found to be emissive, and derivatives with thiophene substituents showed significant fluorescence, with quantum yields as high as 53% in solution. nsf.govnih.gov

These findings suggest a promising future for these compounds in the development of:

Organic Light-Emitting Diodes (OLEDs): The tunable photophysical properties, achieved by modifying the substituents on the benzazaphosphole core, make them attractive candidates for new emissive materials in OLED displays.

Fluorescent Probes and Sensors: Their luminescent properties could be harnessed to develop novel sensors for detecting specific analytes or for imaging applications in biological systems.

Future Directions in Medicinal Chemistry: While the current focus has heavily leaned towards materials science, the potential for medicinal chemistry applications remains a compelling avenue for future research.

Broadening Biological Screening: The development of more robust and versatile synthetic methods will be key to unlocking the medicinal potential of the 1,3-benzazaphosphole scaffold. nih.govfrontiersin.org As these synthetic routes become more established, a wider array of derivatives can be produced and subjected to high-throughput screening against various biological targets, including kinases, proteases, and GPCRs, which are common targets for heterocyclic drugs.

Bioisosteric Replacement: In drug design, the this compound moiety could be investigated as a bioisostere for other bicyclic heteroaromatic systems. Its unique electronic and steric profile might lead to improved potency, selectivity, or pharmacokinetic properties in known drug classes.

Integration with Photopharmacology: The pronounced photophysical properties of benzazaphospholes could be leveraged in the field of photopharmacology. This could involve designing molecules that can be activated by light to exert a therapeutic effect (photodynamic therapy) or using their fluorescence for diagnostic purposes.

The following table summarizes some of the key research findings related to the properties of substituted 1,3-benzazaphospholes:

| Compound Derivative | Key Finding | Potential Application Area |

| 2-methyl substituted 1H-1,3-benzazaphosphole | Weakly emissive (fluorescence quantum yield of 8%). nsf.govnih.gov | Materials Science |

| 2-thiophene substituted 1H-1,3-benzazaphosphole | Significant fluorescence (quantum yield of 53%). nsf.govnih.gov | Materials Science (OLEDs) |

| 2,2'-dithiophene substituted 1H-1,3-benzazaphosphole | Shows fluorescence (quantum yield of 12%) with red-shifted absorption compared to other analogues. nsf.govnih.gov | Materials Science |

| 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govazaphosphole | Successful practical synthesis achieved, highlighting the potential for creating diverse analogues. nih.gov | Synthetic Chemistry |

Q & A

Q. What are the established synthetic routes for 1-Methyl-1H-1,3-benzazaphosphole, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzazaphosphole precursors under controlled conditions. For example, derivatives like 3a , 3b , and 3c (Scheme 1 in ) are prepared via phosphorous-containing intermediates. Key variables include solvent polarity (e.g., toluene or THF), temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for cross-coupling steps). Optimization involves systematic variation of these parameters, monitored via TLC or HPLC. Yield improvements (>70%) are achievable by inert atmosphere handling and slow reagent addition to minimize side reactions .

Q. How can the crystal structure of this compound derivatives be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve structures. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., in dichloromethane/hexane).

- Collect data at low temperature (100 K) to reduce thermal motion.

- Apply direct methods (SHELXS/SHELXD) for phase determination. Refinement includes anisotropic displacement parameters and hydrogen atom placement via riding models. Validate using R-factor (<5%) and residual electron density maps .

Q. What spectroscopic techniques are essential for characterizing the optical properties of this compound?

- Methodological Answer : Use UV-Vis spectroscopy (λmax in 300–400 nm range) to assess π→π* transitions and fluorescence emission spectra (400–600 nm) for luminescence properties. Time-resolved photoluminescence quantifies excited-state lifetimes. Complement with NMR (³¹P for phosphorus environment, ¹H/¹³C for substituent effects) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Cross-reference with computational TD-DFT simulations to correlate experimental and theoretical spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected ³¹P NMR shifts or fluorescence quenching) often arise from conformational flexibility or impurities. Strategies:

- Validate purity via HPLC (≥95%) and elemental analysis.

- Use X-ray crystallography (’s CCDC 1876881) to confirm substituent positions and bond angles.

- Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering). For optical discrepancies, compare solvent effects (polar vs. non-polar) to identify aggregation-induced emission (AIE) or solvatochromism .

Q. What computational methods are recommended for predicting the electronic properties of this compound complexes?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts ground-state geometries. Time-Dependent DFT (TD-DFT) models excited states for UV-Vis/fluorescence alignment. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer behavior. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM. Validate against experimental data (e.g., emission maxima) to refine computational parameters .

Q. What advanced strategies exist for enhancing the quantum yield of luminescent this compound derivatives?

- Methodological Answer : To boost quantum yield (QY):

- Introduce electron-donating/withdrawing groups (e.g., -OMe, -CF₃) to modulate intramolecular charge transfer (ICT).

- Incorporate heavy atoms (e.g., Br) to promote spin-orbit coupling for phosphorescence.

- Design rigidified structures (e.g., fused rings) to reduce non-radiative decay.

- Use host-guest systems (e.g., cyclodextrins) to suppress aggregation-caused quenching. Monitor QY via integrating sphere-equipped fluorometers .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.